Precursor Hydration Impact on LiFePO4/C Performance
A direct comparative study synthesizing LiFePO4/C from anhydrous FePO4 and hydrous FePO4·2H2O precursors under identical solid-state conditions revealed that the anhydrous precursor yielded superior electrochemical results. The LiFePO4/C composite derived from anhydrous FePO4 exhibited a high discharge capacity of 106.3 mA h g⁻¹ at a 10 C rate, with a remarkable capacity retention of 99.2% after 200 cycles at 1 C. In contrast, the composite from the hydrate precursor demonstrated significantly lower performance due to dehydration-induced carbon layer imperfections [1]. This underscores that for high-power applications demanding excellent rate capability and cycle life, anhydrous FePO4, not the hydrate, is the preferred precursor.
| Evidence Dimension | LiFePO4/C Composite Discharge Capacity at 10C Rate |
|---|---|
| Target Compound Data | 106.3 mA h g⁻¹ |
| Comparator Or Baseline | LiFePO4/C from FePO4·2H2O (hydrate) (Data not provided in abstract, but stated as significantly lower) |
| Quantified Difference | Target compound (anhydrous) shows high performance; hydrate-derived composite performs worse due to carbon layer issues. |
| Conditions | Solid-state synthesis, sintered at 700 °C with 0.4 molar ratio carbon content. |
Why This Matters
This data provides a clear, quantitative justification for selecting anhydrous FePO4 over its hydrate for synthesizing LiFePO4/C cathodes when high-rate performance and long-term cycling stability are critical procurement requirements.
- [1] J. Liu, Y. Zhou, J. Wang, Y. Xie, 'Comparison of the effects of FePO4 and FePO4·2H2O as precursors on the electrochemical performances of LiFePO4/C', Ceramics International, 2017, 43, 13254-13263. View Source
